molecular formula C9H18O3 B085339 Butyl 3-ethoxypropanoate CAS No. 14144-35-5

Butyl 3-ethoxypropanoate

Cat. No. B085339
CAS RN: 14144-35-5
M. Wt: 174.24 g/mol
InChI Key: MVWVAXBILFBQIZ-UHFFFAOYSA-N
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Description

Butyl 3-ethoxypropanoate is a chemical compound that belongs to the family of esters. It is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of butyl 3-ethoxypropanoate is not fully understood. However, it is known to act as a weak acid. It can donate a proton to a base, forming a conjugate base. This property makes it useful in acid-catalyzed reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be a non-toxic and non-irritating compound. It is also not expected to have any significant environmental impact.

Advantages and Limitations for Lab Experiments

One of the main advantages of butyl 3-ethoxypropanoate is its low toxicity and non-irritating nature. This makes it a safer alternative to other solvents commonly used in organic chemistry reactions. However, its high boiling point and low volatility can make it difficult to remove from reaction mixtures. Additionally, it may not be suitable for reactions that require a highly polar solvent.

Future Directions

There are several future directions for the use of butyl 3-ethoxypropanoate in scientific research. One area of interest is its potential use as a solvent in green chemistry reactions. Another area of interest is its use as a reference standard in analytical chemistry. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a useful compound with a wide range of applications in scientific research. Its unique properties make it a safer alternative to other solvents commonly used in organic chemistry reactions. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

Butyl 3-ethoxypropanoate can be synthesized by the reaction of butanoic acid with butanol and ethyl chloroformate. This reaction is carried out under specific conditions and requires the use of a catalyst. The resulting product is a clear, colorless liquid with a fruity odor.

Scientific Research Applications

Butyl 3-ethoxypropanoate has a wide range of applications in scientific research. It is commonly used in the synthesis of other compounds, such as pharmaceuticals, fragrances, and flavors. It is also used as a solvent in organic chemistry reactions. Additionally, this compound is used as a reference standard in analytical chemistry.

properties

CAS RN

14144-35-5

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

butyl 3-ethoxypropanoate

InChI

InChI=1S/C9H18O3/c1-3-5-7-12-9(10)6-8-11-4-2/h3-8H2,1-2H3

InChI Key

MVWVAXBILFBQIZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCOCC

Canonical SMILES

CCCCOC(=O)CCOCC

Other CAS RN

14144-35-5

solubility

0.02 M

synonyms

butyl 3-ethoxypropanoate

Origin of Product

United States

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